15-Oxospiramilactone (also known as NC043 or S3) is a natural diterpenoid derivative originally isolated from Spiraea japonica. In procurement and advanced research contexts, it is highly valued as a dual-functional small molecule. At higher concentrations, it acts as a potent inhibitor of canonical Wnt/β-catenin signaling by specifically disrupting the β-catenin/TCF4 transcription complex without altering β-catenin stability [1]. At lower concentrations, it functions as a targeted covalent inhibitor of the mitochondrial deubiquitinase USP30, binding specifically at the Cys77 residue [2]. This unique pharmacological profile makes 15-Oxospiramilactone a critical tool compound for researchers investigating colorectal cancer tumorigenesis, mitochondrial dynamics, and neuroprotective pathways, offering distinct advantages over single-target synthetic inhibitors.
Substituting 15-Oxospiramilactone with generic upstream Wnt inhibitors (such as Porcupine inhibitors or GSK-3β modulators) fails to replicate its specific disruption of the β-catenin/TCF4 complex, often leading to off-target effects on cell adhesion via E-cadherin or causing indiscriminate β-catenin degradation [1]. Furthermore, replacing it with standard non-covalent USP30 inhibitors (e.g., MF-094) eliminates the compound's unique capacity to induce non-degradative ubiquitination of Mitofusins (Mfn1/2) [2]. This specific post-translational modification is strictly required to actively promote mitochondrial fusion and rescue mitochondrial networks in deficient models. Consequently, using alternative compounds compromises experimental reproducibility in assays requiring precise, dose-dependent bifurcation between mitochondrial fusion promotion and Wnt-driven apoptosis.
15-Oxospiramilactone exhibits a highly specific, concentration-dependent functional bifurcation that distinguishes it from single-target analogs. At low concentrations (e.g., 2 μM), the compound selectively inhibits USP30 to promote mitochondrial fusion without inducing cell death [1]. In contrast, at higher concentrations (3.75–7.5 μM), it actively disrupts the β-catenin/TCF4 interaction, leading to Wnt pathway inhibition and subsequent apoptosis in cancer models like SW480 cells [2]. This dual-modality provides researchers with a titratable tool to isolate mitochondrial dynamics from apoptotic pathways within the same model system.
| Evidence Dimension | Cellular Outcome by Concentration |
| Target Compound Data | 15-Oxospiramilactone (2 μM = Mitochondrial fusion; >3.75 μM = Wnt inhibition/Apoptosis) |
| Comparator Or Baseline | Standard USP30 inhibitors (e.g., MF-094) or Wnt inhibitors (e.g., ICG-001) |
| Quantified Difference | Exclusive dose-dependent dual-pathway targeting not present in single-mechanism comparators. |
| Conditions | In vitro assays (SW480 colon cancer cells and MEF cells) |
Enables precise procurement for laboratories needing a single titratable agent to study both mitochondrial quality control and Wnt-driven tumorigenesis without switching compounds.
Unlike upstream Wnt inhibitors that trigger β-catenin degradation, 15-Oxospiramilactone specifically targets the downstream transcriptional complex. Quantitative immunoprecipitation assays demonstrate that 15-Oxospiramilactone (at 3.75–7.5 μM) significantly inhibits the interaction between β-catenin and TCF4 [1]. Crucially, even at concentrations up to 15 μM, it does not disrupt the interaction between β-catenin and E-cadherin, preserving essential cell adhesion functions [1]. This selectivity contrasts with broader Wnt pathway modulators that indiscriminately destabilize the entire β-catenin pool.
| Evidence Dimension | Protein-Protein Interaction Disruption |
| Target Compound Data | 15-Oxospiramilactone (Inhibits β-catenin/TCF4 at 3.75 μM; preserves β-catenin/E-cadherin up to 15 μM) |
| Comparator Or Baseline | Upstream Wnt inhibitors (e.g., GSK-3β modulators) |
| Quantified Difference | >4-fold concentration window preserving E-cadherin binding while fully blocking TCF4 transcription. |
| Conditions | Immunoprecipitation in SW480 colon cancer cells |
Critical for oncology researchers who must isolate Wnt transcriptional inhibition from the confounding effects of disrupted cell-cell adhesion.
15-Oxospiramilactone acts as a covalent inhibitor of the mitochondrial deubiquitinase USP30 by specifically interacting with the Cys77 residue in the catalytic triad [1]. Unlike non-covalent inhibitors (such as MF-094) that primarily accelerate mitophagy, 15-Oxospiramilactone's specific inhibition profile leads to an increase in the non-degradative ubiquitination of Mfn1 and Mfn2 [1]. This unique post-translational modification actively enhances Mitofusin activity, potently inducing mitochondrial elongation and restoring the mitochondrial network in mitofusin-deficient models where generic mitophagy promoters fail.
| Evidence Dimension | Mechanism of Mitochondrial Network Restoration |
| Target Compound Data | 15-Oxospiramilactone (Covalent Cys77 binding; induces non-degradative Mfn1/2 ubiquitination) |
| Comparator Or Baseline | Non-covalent USP30 inhibitors (e.g., MF-094) |
| Quantified Difference | Shifts mitochondrial dynamics toward Mfn-driven fusion rather than exclusively accelerating autophagic clearance. |
| Conditions | Mitofusin1-deficient MEF cells and biochemical binding assays |
Essential for procurement in neurodegenerative disease research where restoring mitochondrial fusion is prioritized over accelerating mitochondrial clearance.
Due to its ability to covalently inhibit USP30 and promote Mfn1/2-mediated mitochondrial fusion at low concentrations (e.g., 2 μM), 15-Oxospiramilactone is the preferred compound for modeling mitochondrial network restoration in Parkinson's disease and retinal ganglion cell excitotoxicity models [1].
Because it disrupts the β-catenin/TCF4 complex without degrading β-catenin or affecting E-cadherin binding, it is ideal for colorectal cancer research (e.g., SW480, Caco-2 cell lines) where isolating transcriptional inhibition from cell adhesion artifacts is necessary [2].
As a well-characterized natural product derivative that binds Cys77 of USP30, 15-Oxospiramilactone serves as a critical structural and functional benchmark in medicinal chemistry programs developing next-generation cyanopyrrolidine or other covalent deubiquitinase inhibitors [1].